molecular formula C9H14N2O3 B3028744 4-Amino-L-phenylalanine hydrate CAS No. 304671-92-9

4-Amino-L-phenylalanine hydrate

Cat. No.: B3028744
CAS No.: 304671-92-9
M. Wt: 198.22 g/mol
InChI Key: LPKPWQCBWORKIP-QRPNPIFTSA-N
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Description

4-Amino-L-phenylalanine hydrate is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Spectroscopic Studies

Research shows that 4-Amino-L-phenylalanine hydrate plays a significant role in spectroscopic studies. One study conducted a resonant two-photon ionization study of jet-cooled L-phenylalanine and its monohydrated complex, providing insights into the molecular structures and interactions of amino acids in supersonic expansion (Lee et al., 2002).

2. Biochemical Applications

This compound is used in biochemical applications, particularly in the study and optimization of unnatural amino acids (UAAs). For example, a study presented synthetic optimization of an effective vibrational reporter UAA: 4-(Azidomethyl)-L-Phenylalanine, which is valuable for probing protein structure and dynamics (Shi, Brewer, & Fenlon, 2016).

3. Gas Hydrates Research

This compound has been tested for its application in gas hydrates research. A study systematically investigated the implementation of gas hydrate inhibitors derived from amino acids like L-Phenylalanine for methane hydrate inhibition (Altamash et al., 2017).

4. Genetic Engineering and Metabolic Studies

There is significant research into the use of this compound in genetic engineering and metabolic studies. For instance, a study aimed to improve the production of L-Phenylalanine by identifying key enzymes involved in its biosynthesis in E. coli (Ding et al., 2016).

5. Biotechnology and Pharmaceutical Industry

This compound is also significant in biotechnology and pharmaceutical research. A study reported the facile synthesis of a novel fluorescent α-amino acid emitting greenish blue light, which has potential applications in biotechnology and pharmaceutical industry (Gupta, Garreffi, & Guo, 2020).

6. Supramolecular Chemistry

The compound plays a role in supramolecular chemistry, as evidenced by a study that examined the self-assembling behavior of a modified aromatic amino acid in competitive medium (Singh et al., 2020).

7. Protein Engineering

This compound is also used in protein engineering. A study synthesized new azidophenylalanine residues to probe protein hydration with high spatial resolution (Tookmanian, Fenlon, & Brewer, 2015).

Safety and Hazards

The safety data sheet for 4-Amino-L-phenylalanine indicates that it should be stored in a dry, cool, and well-ventilated place . It is not classified as hazardous based on the 2012 OSHA Hazard Communication Standard .

Future Directions

The production of 4-amino-L-phenylalanine (4APhe) from lignocellulosic biomass by recombinant Escherichia coli has potential applications in the synthesis of high-performance biopolyimide bioplastics . Future research may focus on optimizing the metabolic pathways for the utilization of lignocellulosic biomass to produce aromatic compounds through the shikimate pathway .

Properties

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKPWQCBWORKIP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-80-6
Record name 4-Amino-L-phenylalanine hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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